molecular formula C21H18ClIN2OS B12857065 4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide

Cat. No.: B12857065
M. Wt: 508.8 g/mol
InChI Key: DTISQWUOUTYXRH-UHFFFAOYSA-M
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Description

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide is a complex organic compound with a unique structure that combines elements of benzoxazoline, thiazolinium, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide typically involves multiple steps. One common method includes the reaction of 6-chloro-3-methyl-2(3H)-benzoxazolinone with a suitable propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydrogencarbonate, in an organic solvent like ethanol at elevated temperatures (e.g., 100°C) for a few hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide is unique due to its combination of benzoxazoline, thiazolinium, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClIN2OS

Molecular Weight

508.8 g/mol

IUPAC Name

(2Z)-6-chloro-3-methyl-2-[(E)-3-(4-methyl-3-phenyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C21H18ClN2OS.HI/c1-15-14-26-21(24(15)17-7-4-3-5-8-17)10-6-9-20-23(2)18-12-11-16(22)13-19(18)25-20;/h3-14H,1-2H3;1H/q+1;/p-1

InChI Key

DTISQWUOUTYXRH-UHFFFAOYSA-M

Isomeric SMILES

CC1=CSC(=[N+]1C2=CC=CC=C2)/C=C/C=C\3/N(C4=C(O3)C=C(C=C4)Cl)C.[I-]

Canonical SMILES

CC1=CSC(=[N+]1C2=CC=CC=C2)C=CC=C3N(C4=C(O3)C=C(C=C4)Cl)C.[I-]

Origin of Product

United States

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